4-((1H-imidazol-1-yl)methyl)-N-([2,4'-bipyridin]-4-ylmethyl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-([2,4’-bipyridin]-4-ylmethyl)benzamide is a complex organic compound that features an imidazole ring, a bipyridine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-([2,4’-bipyridin]-4-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the bipyridine moiety, and finally, the formation of the benzamide linkage. Key reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also optimize reaction conditions and improve overall production yield.
Chemical Reactions Analysis
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-N-([2,4’-bipyridin]-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
4-((1H-imidazol-1-yl)methyl)-N-([2,4’-bipyridin]-4-ylmethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-([2,4’-bipyridin]-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the bipyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The benzamide group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid
- 1,4-bis(2-methyl-1H-imidazol-1-yl)butane
- Imidazo[1,2-a]pyridines
Uniqueness
4-((1H-imidazol-1-yl)methyl)-N-([2,4’-bipyridin]-4-ylmethyl)benzamide is unique due to its combination of an imidazole ring, bipyridine moiety, and benzamide group. This unique structure allows it to participate in a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c28-22(20-3-1-17(2-4-20)15-27-12-11-24-16-27)26-14-18-5-10-25-21(13-18)19-6-8-23-9-7-19/h1-13,16H,14-15H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJNTROQIGUMJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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